molecular formula C23H28N6O3 B2457732 N-(2-(4-(cyclopropanecarboxamido)benzamido)ethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide CAS No. 1396786-92-7

N-(2-(4-(cyclopropanecarboxamido)benzamido)ethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide

Cat. No.: B2457732
CAS No.: 1396786-92-7
M. Wt: 436.516
InChI Key: HDJCGAOYMOSIPW-UHFFFAOYSA-N
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Description

N-(2-(4-(cyclopropanecarboxamido)benzamido)ethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C23H28N6O3 and its molecular weight is 436.516. The purity is usually 95%.
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Biological Activity

N-(2-(4-(cyclopropanecarboxamido)benzamido)ethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine core substituted with various functional groups, including a cyclopropanecarboxamide and piperidine moiety. Its structural complexity suggests multiple potential interactions with biological targets.

Inhibition of Enzyme Activity

Research indicates that compounds similar to this compound may exhibit inhibitory effects on key enzymes:

  • Monoamine Oxidase (MAO) : A study synthesized several derivatives that act as selective MAO-B inhibitors. The IC50 values for these compounds ranged from 0.022 μM to over 100 μM, indicating varying degrees of potency against MAO-B. The structure–activity relationship (SAR) highlighted that specific substitutions significantly enhanced inhibitory activity .

Case Study 1: MAO Inhibition

In a comparative analysis of various pyridazine derivatives, it was found that certain modifications led to enhanced MAO-B inhibition. For instance, the introduction of a chlorophenyl group significantly increased the potency compared to other derivatives lacking this modification. The study concluded that further exploration of this compound could yield effective MAO inhibitors .

Case Study 2: Antiparasitic Potential

A library of triazolo[4,3-a]pyridine derivatives was screened for antimalarial activity, revealing that compounds with structural similarities to this compound could inhibit cysteine proteases critical for P. falciparum survival. This highlights the potential utility of the compound in targeting malaria through enzyme inhibition .

Table of Biological Activities

Biological ActivityTarget Enzyme/PathogenIC50 Value (μM)Reference
MAO-B InhibitionMonoamine Oxidase0.022 - >100
Antimalarial ActivityPlasmodium falciparum2.24 - 4.98
Cysteine Protease InhibitionCysteine ProteasesNot Specified

Properties

IUPAC Name

N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]-6-piperidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3/c30-21(16-6-8-18(9-7-16)26-22(31)17-4-5-17)24-12-13-25-23(32)19-10-11-20(28-27-19)29-14-2-1-3-15-29/h6-11,17H,1-5,12-15H2,(H,24,30)(H,25,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJCGAOYMOSIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C(=O)NCCNC(=O)C3=CC=C(C=C3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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